Imidazolidine, 1-methyl-2,3-diphenyl-
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Overview
Description
1-Methyl-2,3-diphenylimidazolidine is a heterocyclic organic compound with the molecular formula C16H18N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-diphenylimidazolidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired imidazolidine derivative .
Industrial Production Methods: Industrial production of 1-methyl-2,3-diphenylimidazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions
Major Products: The major products formed from these reactions include various substituted imidazolidines and imidazolidine-2,4-diones, which have significant biological and chemical properties .
Scientific Research Applications
1-Methyl-2,3-diphenylimidazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methyl-2,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Methyl-5,5-diphenylimidazolidine-2,4-dione: This compound is structurally similar but contains an additional carbonyl group, which imparts different chemical properties.
1,3-Diphenylimidazolidine: Lacks the methyl group at the nitrogen position, resulting in different reactivity and applications
Uniqueness: The presence of both phenyl groups and a methyl group on the imidazolidine ring provides a distinct set of properties that can be exploited in various scientific and industrial contexts .
Properties
CAS No. |
146980-87-2 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylimidazolidine |
InChI |
InChI=1S/C16H18N2/c1-17-12-13-18(15-10-6-3-7-11-15)16(17)14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3 |
InChI Key |
PHVZEWGFVRMOPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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